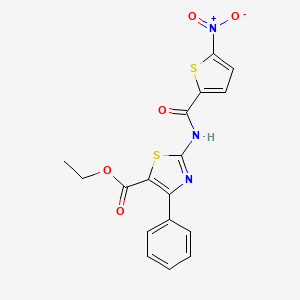

Ethyl 2-(5-nitrothiophene-2-carboxamido)-4-phenylthiazole-5-carboxylate

Description

Ethyl 2-(5-nitrothiophene-2-carboxamido)-4-phenylthiazole-5-carboxylate is a thiazole-based compound featuring a 5-nitrothiophene carboxamide group at position 2, a phenyl group at position 4, and an ethyl ester at position 5 of the thiazole ring. Its synthesis typically involves coupling 5-nitrothiophene-2-carboxylic acid with a thiazole-2-amine intermediate using coupling reagents like HATU in the presence of diisopropylethylamine (DIPEA) .

Properties

IUPAC Name |

ethyl 2-[(5-nitrothiophene-2-carbonyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O5S2/c1-2-25-16(22)14-13(10-6-4-3-5-7-10)18-17(27-14)19-15(21)11-8-9-12(26-11)20(23)24/h3-9H,2H2,1H3,(H,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOSQVTPQHYDQAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=C(S2)[N+](=O)[O-])C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(5-nitrothiophene-2-carboxamido)-4-phenylthiazole-5-carboxylate typically involves multiple steps, starting with the nitration of thiophene to produce 5-nitrothiophene. This intermediate is then reacted with phenylthiazole under specific conditions to form the final compound.

Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods, ensuring consistent quality and yield. This might include the use of continuous flow reactors and advanced purification techniques to achieve large-scale production.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(5-nitrothiophene-2-carboxamido)-4-phenylthiazole-5-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Antibacterial Properties

Recent studies have highlighted the antibacterial efficacy of compounds related to ethyl 2-(5-nitrothiophene-2-carboxamido)-4-phenylthiazole-5-carboxylate. Notably, nitrothiophene carboxamide derivatives have been engineered to exhibit potent antibacterial properties. These compounds are designed to overcome efflux mechanisms in bacteria, making them effective against various strains, including E. coli and Klebsiella spp. .

A study demonstrated that these derivatives function as prodrugs activated by specific nitroreductases within bacterial cells, leading to their bactericidal action in vitro and efficacy in animal models . The structural optimization of these compounds has shown promise in enhancing their activity against resistant bacterial strains.

Antitubercular Activity

The potential of this compound as an antitubercular agent has also been investigated. Compounds with similar structures have been reported as effective against both sensitive and multidrug-resistant strains of Mycobacterium tuberculosis (MDR-TB) . The synthesis of benzothiazole derivatives, including those related to this compound, has been associated with improved antitubercular activity .

Drug Development and Synthesis

The compound serves as a key intermediate in the synthesis of various pharmacologically active agents. For instance, the synthesis processes involving this compound have been explored for developing new antitubercular drugs . The methodologies employed often aim to enhance yield and reduce costs associated with the production of these compounds.

Case Study: Nitrothiophene Carboxamide Derivatives

A series of nitrothiophene carboxamide derivatives were evaluated for their antibacterial activity against multiple pathogens. The study utilized phenotypic screening methods to assess efficacy and resistance mechanisms, leading to the identification of compounds with significant antibacterial properties .

Case Study: Benzothiazole Derivatives

Research focused on benzothiazole compounds revealed their potential as antitubercular agents. The synthesis of these compounds involved various chemical reactions aimed at enhancing their therapeutic profiles against tuberculosis .

Mechanism of Action

The mechanism by which Ethyl 2-(5-nitrothiophene-2-carboxamido)-4-phenylthiazole-5-carboxylate exerts its effects involves the inhibition of autophagosome-lysosome fusion. This inhibition is achieved by preventing the recruitment of syntaxin 17 to autophagosomes, thereby blocking the fusion process. The molecular targets and pathways involved include the SNARE complex and the autophagy-related proteins.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thiophene/Thiazole Core

Compound 7 : N-(5-Methyl-4-Phenylthiazol-2-yl)-5-Nitrothiophene-2-Carboxamide

- Structure : Similar to the target compound but lacks the ethyl ester at position 5 (replaced by a methyl group) and retains the nitrothiophene carboxamide.

- Synthesis : Uses HATU-mediated coupling, analogous to the target compound .

Compound 8 : N-(5-Methyl-4-Phenylthiazol-2-yl)-5-(Trifluoromethyl)Thiophene-2-Carboxamide

- Structure : Replaces the nitro group with a trifluoromethyl (CF₃) group on the thiophene ring.

- Activity : The CF₃ group, being hydrophobic and electron-withdrawing, may enhance membrane permeability compared to nitro .

Ethyl 4-Methyl-2-[4-(Trifluoromethyl)Phenyl]Thiazole-5-Carboxylate

- Structure : Substitutes the nitrothiophene carboxamide with a 4-(trifluoromethyl)phenyl group at position 2 and a methyl group at position 3.

Variations in the Aromatic Substituents

Ethyl 2-(4-Hydroxyphenyl)-4-Phenylthiazole-5-Carboxylate

- Structure : Features a hydroxyl group on the phenyl ring at position 4.

- Activity : Hydroxyl groups may improve solubility but reduce metabolic stability compared to nitro derivatives .

Ethyl 2-(3-Aminophenyl)-4-Phenylthiazole-5-Carboxylate

- Structure: Incorporates an amino group on the phenyl ring.

Functional Group Modifications

Alkyl 2-(Dialkylamino)-4-Phenylthiazole-5-Carboxylate Derivatives

- Structure: Replaces the nitrothiophene carboxamide with dialkylamino groups.

- Activity: Exhibited broad-spectrum antimicrobial activity, suggesting that electron-donating groups (e.g., amino) may shift biological targets compared to nitro derivatives .

Ethyl 2-Amino-4-Phenylthiazole-5-Carboxylate

- Structure: Lacks the nitrothiophene carboxamide, retaining only an amino group at position 2.

- Application: Serves as a precursor for further functionalization; amino groups are versatile in medicinal chemistry .

Biological Activity

Ethyl 2-(5-nitrothiophene-2-carboxamido)-4-phenylthiazole-5-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of anticancer, antimicrobial, and antioxidant research. This article provides a detailed overview of its biological activity, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse biological activities. The presence of nitro and carboxamide groups enhances its pharmacological potential. The general structure can be represented as follows:

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiazole derivatives. This compound has been evaluated against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

In a study assessing the cytotoxic effects of thiazole derivatives, this compound exhibited significant activity against several cancer cell lines, including:

The results indicate that the compound effectively inhibits cell proliferation, suggesting its potential as an anticancer agent.

Antimicrobial Activity

Thiazole derivatives are also recognized for their antimicrobial properties. This compound has shown promising results against various bacterial strains.

Case Study: Antibacterial Testing

A study investigated the antibacterial efficacy of this compound against common pathogens:

These findings suggest that the compound could serve as a lead for developing new antibacterial agents.

Antioxidant Activity

The antioxidant potential of thiazole compounds has been documented extensively. This compound has been evaluated for its ability to scavenge free radicals.

Case Study: DPPH Scavenging Assay

The DPPH (1,1-diphenyl-2-picrylhydrazyl) assay was employed to measure the antioxidant capacity:

The compound demonstrated a concentration-dependent increase in antioxidant activity, indicating its potential use in mitigating oxidative stress-related diseases.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for Ethyl 2-(5-nitrothiophene-2-carboxamido)-4-phenylthiazole-5-carboxylate, and how can reaction conditions be optimized for higher yields?

- Methodology :

- Step 1 : Construct the thiazole core via the Gewald reaction, using ethyl 2-cyanoacetate and sulfur with a ketone derivative under reflux in ethanol .

- Step 2 : Introduce the 5-nitrothiophene-2-carboxamido group via coupling reactions (e.g., EDC/HOBt-mediated amidation).

- Step 3 : Optimize nitration conditions (e.g., HNO₃/H₂SO₄ vs. acetyl nitrate) to minimize byproducts.

- Key Considerations : Monitor intermediates by TLC, optimize solvent polarity (DMF vs. THF) for coupling efficiency, and purify via gradient column chromatography (hexane/ethyl acetate) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of this compound?

- Methodology :

- NMR : Use ¹H/¹³C NMR to confirm the thiazole ring, nitro group, and ester functionality. Aromatic protons in the phenyl group typically appear as multiplets at δ 7.2–7.6 ppm .

- HRMS : Validate molecular weight (expected [M+H]⁺: ~428.04 Da) with <2 ppm error .

- X-ray Crystallography : Refine structures using SHELXL for small-molecule resolution and ORTEP-3 for graphical representation. Key metrics: R-factor <0.05, bond length/angle deviations within 2% .

Q. How should researchers design initial biological screening assays to evaluate the compound’s bioactivity?

- Methodology :

- Enzyme Inhibition : Test against SHP2 phosphatase (IC₅₀ determination via pNPP hydrolysis assay, using 1–100 µM compound concentrations) .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with 24–72 hr exposure.

- Controls : Include staurosporine (apoptosis positive control) and DMSO vehicle controls.

Advanced Research Questions

Q. How can computational modeling predict binding interactions between this compound and target proteins like SHP2?

- Methodology :

- Docking : Use AutoDock Vina to dock the compound into SHP2’s active site (PDB: 5EHR). Prioritize poses with hydrogen bonds to Arg465 and hydrophobic contacts with Phe369 .

- Molecular Dynamics (MD) : Simulate 100 ns trajectories in GROMACS to assess binding stability. Analyze RMSD (<2 Å) and binding free energy (MM-PBSA) .

- Pharmacophore Modeling : Identify critical features (e.g., nitro group’s electron-withdrawing effect) using Discovery Studio .

Q. What strategies resolve contradictions between in vitro potency and cellular activity data?

- Methodology :

- Orthogonal Assays : Confirm target engagement via surface plasmon resonance (SPR) or thermal shift assays (ΔTₘ >2°C indicates binding) .

- Permeability : Assess using Caco-2 monolayers (Papp <1×10⁻⁶ cm/s suggests poor uptake).

- Metabolic Stability : Incubate with liver microsomes; half-life <30 min indicates rapid degradation.

Q. What synthetic pathways enable the generation of heterocyclic derivatives to explore structure-activity relationships (SAR)?

- Methodology :

- Cyclocondensation : React with hydrazines or aromatic amines to form thiazolo[5,4-c]pyridines (e.g., 80°C in DMF, 6 hr, 82% yield) .

- Suzuki Coupling : Introduce substituted phenyl groups via Pd(PPh₃)₄ catalysis (e.g., 4-methoxyphenylboronic acid, 90°C, 12 hr) .

- Microwave-Assisted Synthesis : Reduce reaction times (e.g., 30 min vs. 12 hr) for high-throughput derivative libraries .

Q. How can researchers validate the role of the nitro group in bioactivity through systematic structural modifications?

- Methodology :

- Analog Synthesis : Replace nitro with -CF₃ (electron-withdrawing) or -OCH₃ (electron-donating) groups.

- Bioactivity Testing : Compare IC₅₀ values in SHP2 assays. Example: Nitro analog (IC₅₀ = 0.99 µM) vs. methoxy analog (IC₅₀ = 12.3 µM) .

- QSAR Modeling : Use CoMFA to correlate substituent electronic parameters (σ, π) with activity .

Key Data from Literature

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.